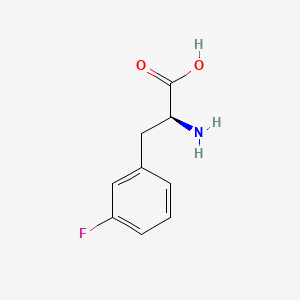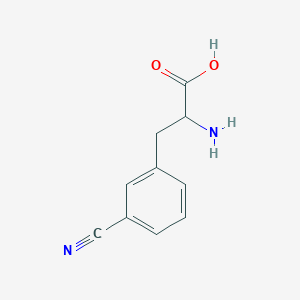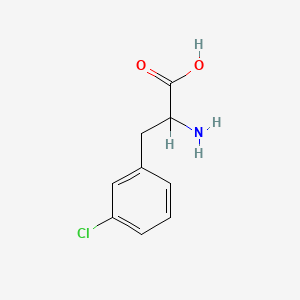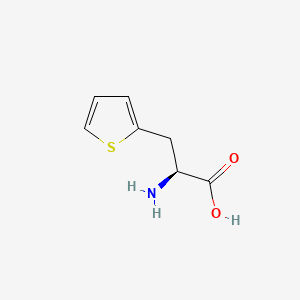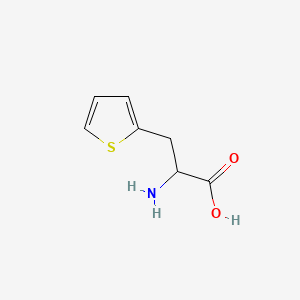
Mono-fmoc ethylene diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono-fmoc ethylene diamine hydrochloride (MFMEDH) is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline powder that is soluble in water, ethanol, and methanol. MFMEDH is a derivative of ethylene diamine, a strong base that has been used in many organic synthesis reactions. It is also used as a reagent in enzymatic assays and as a buffer in biochemical and physiological processes.
科学的研究の応用
Comprehensive Analysis of Mono-fmoc Ethylene Diamine Hydrochloride Applications
Peptide Immobilization: Mono-fmoc ethylene diamine hydrochloride is frequently used as a spacer group for the immobilization of peptides. This application is crucial in the development of peptide-based therapeutics and diagnostics. The compound’s ability to form stable bonds with peptides allows for the creation of immobilized peptides that retain their biological activity, which is essential for high-throughput screening assays and the study of peptide interactions .
Radiolabeled Heterobivalent Peptidic Ligands (HBPLs): This compound plays a significant role in the synthesis of HBPLs, which are used as tumor imaging agents. HBPLs can address different receptors simultaneously, offering advantages over monovalent ligands in terms of specificity and binding affinity, which is vital for accurate tumor localization and imaging .
Peptide Synthesis: As a mono-protected alkylene diamine, it serves as a functional group in peptide synthesis. The Fmoc protecting group is base-labile, making it suitable for stepwise peptide elongation processes where selective deprotection is required .
Enzymatic Assays: Mono-fmoc ethylene diamine hydrochloride is utilized in enzymatic assays to measure enzyme activity and substrate specificity. Its reactivity and stability under assay conditions make it an indispensable reagent in biochemistry research .
Polymer Mediated Peptide Immobilization: The compound is also involved in polymer-mediated peptide immobilization, which enhances the stability and functionality of peptides when attached to polymers. This application is significant in creating materials with bioactive surfaces for biomedical applications .
Peptide Conformation Studies: Researchers use mono-fmoc ethylene diamine hydrochloride to study the effects of terminus-immobilization on peptide conformations. Understanding these effects is crucial for designing peptides with desired structures and functions .
Bio-Inspired Self-Assembly: The intrinsic hydrophobicity and aromaticity of Fmoc-modified amino acids, including those derived from mono-fmoc ethylene diamine hydrochloride, promote rapid self-assembly kinetics. This property is exploited in the design of self-assembling biomaterials .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYASDYOGIDRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937196 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-fmoc ethylene diamine hydrochloride | |
CAS RN |
166410-32-8, 391624-46-7 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


